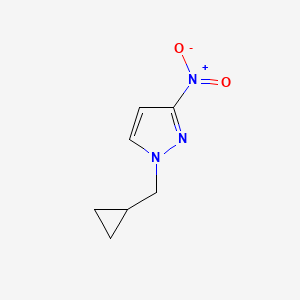

1-(cyclopropylmethyl)-3-nitro-1H-pyrazole

Description

Contextualization of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Historical Development and Structural Diversity of Pyrazole Scaffolds

The history of pyrazole chemistry began in 1883 with Ludwig Knorr's synthesis of the first pyrazole derivative. nih.gov The most classical and enduring method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. researchgate.netnih.gov This foundational reaction opened the door to a vast structural diversity, as various substituents can be introduced onto the pyrazole core depending on the precursors used. nih.gov

The pyrazole ring itself is aromatic and exhibits tautomerism in N-unsubstituted forms. globalresearchonline.net Its structure is characterized by an acidic, "pyrrole-like" nitrogen atom and a basic, "pyridine-like" nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. chemsrc.com This amphoteric nature is crucial to its role in medicinal chemistry, influencing how pyrazole-containing molecules interact with biological targets. chemsrc.com The scaffold's versatility has led to its incorporation into a wide range of applications, from pharmaceuticals and agrochemicals to dyes and fluorescent materials. scientificupdate.comglobalresearchonline.net

Academic Significance of Functionalized Pyrazoles

The academic and industrial interest in pyrazoles stems from their wide spectrum of biological activities. globalresearchonline.netresearchgate.net Functionalized pyrazole scaffolds are central to many approved drugs, highlighting their status as a "privileged scaffold" in drug discovery. researchgate.netwikipedia.org Notable examples include the anti-inflammatory drug Celecoxib, the anticancer agent Crizotinib, and the antiviral medication Lenacapavir. chemsrc.comwikipedia.org

The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Researchers have extensively explored substitutions on the ring's carbon and nitrogen atoms to optimize biological activity, leading to compounds with anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant properties, among others. nih.govchemsrc.comnbinno.com This broad utility ensures that the pyrazole scaffold remains a subject of intense study in synthetic and medicinal chemistry. nih.govnih.gov

Properties

IUPAC Name |

1-(cyclopropylmethyl)-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-10(12)7-3-4-9(8-7)5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVMIAJOJCXJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Unique Role of Nitro Substituted Pyrazoles in Organic Synthesis and Beyond

The introduction of a nitro (–NO₂) group onto a pyrazole (B372694) ring dramatically alters its chemical character. Nitro-substituted pyrazoles are not only valuable as energetic materials but also serve as versatile intermediates for the synthesis of other functionalized heterocycles. bldpharm.com

Electronic Properties and Reactivity of Nitro-1H-pyrazoles

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. hyphadiscovery.com When attached to the pyrazole ring, it significantly reduces the electron density of the aromatic system. hyphadiscovery.com This has several important consequences for the molecule's reactivity:

Electrophilic Aromatic Substitution: The electron-deficient ring is deactivated towards electrophilic substitution reactions like nitration and halogenation, which typically occur at the 4-position in unsubstituted pyrazole. globalresearchonline.netbldpharm.com

Acidity: The electron-withdrawing effect of the nitro group increases the acidity of the N-H proton in N-unsubstituted nitropyrazoles, making deprotonation easier.

Nucleophilic Aromatic Substitution: In some cases, particularly with multiple nitro groups, the nitro group itself can be displaced by a nucleophile, a reaction that is uncommon for simple pyrazoles. acs.org

Furthermore, the nitro group can be chemically transformed into other important functional groups. Its reduction to an amino (–NH₂) group is a particularly common and vital transformation, providing a synthetic route to aminopyrazoles, which are themselves highly valuable building blocks in drug discovery. chemsrc.com

Importance of Positional Isomerism in Nitro-Pyrazoles

The specific position of the nitro group on the pyrazole ring—position 3, 4, or 5—has a profound impact on the molecule's properties and reactivity. This phenomenon, known as positional isomerism, is a critical consideration in the design and synthesis of functional molecules. organic-chemistry.org

For example, the difference between 3-nitropyrazole and 4-nitropyrazole is significant. The 3-nitro isomer has the electron-withdrawing group adjacent to the nitrogen atoms, which influences the electronic distribution and potential for intramolecular interactions differently than in the 4-nitro isomer, where the group is further removed. Research into energetic materials has shown that minor changes in the position of nitro groups on a pyrazole core can lead to dramatic differences in detonation performance, thermal stability, and chemical reactivity. organic-chemistry.orgrsc.org This highlights that the choice of isomer is a key strategic decision in chemical synthesis.

| Property | 3-Nitro-1H-pyrazole | 4-Nitro-1H-pyrazole |

|---|---|---|

| CAS Number | 26621-44-3 nih.gov | 2075-46-9 chemicalbook.com |

| Molecular Formula | C₃H₃N₃O₂ nih.gov | C₃H₃N₃O₂ chemicalbook.com |

| Molecular Weight | 113.08 g/mol nih.gov | 113.08 g/mol |

| Topological Polar Surface Area | 74.5 Ų nih.gov | 74.5 Ų |

| Reactivity Note | Can be synthesized via thermal rearrangement of 1-nitropyrazole (B188897). | Can be synthesized via rearrangement of 1-nitropyrazole in acid. globalresearchonline.net |

N Substitution in Pyrazole Chemistry: Emphasis on Cyclopropylmethyl Moieties

Conformational and Stereoelectronic Effects of Cyclopropylmethyl Groups

The cyclopropylmethyl group is not merely a simple alkyl substituent; its three-membered ring imparts unique conformational and stereoelectronic properties that can profoundly influence the behavior of the parent molecule. The high degree of s-character in the C-C bonds of the cyclopropane ring gives it unsaturated-like properties, allowing it to engage in electronic interactions with adjacent π-systems. For optimal interaction, the cyclopropylmethyl group typically adopts a "bisected" conformation relative to the plane of the heterocyclic ring. In this arrangement, the C-H bond of the methylene (B1212753) bridge is eclipsed with the pyrazole ring, allowing for maximal overlap between the Walsh orbitals of the cyclopropane ring and the p-orbitals of the pyrazole system. This orbital overlap can influence the electron density of the pyrazole ring and, consequently, its reactivity and the binding characteristics of its derivatives to biological targets.

Computational studies and NMR spectroscopy are powerful tools for elucidating the conformational preferences of such molecules. auremn.org.brnih.govnih.govrsc.orgnih.govresearchgate.netnih.govmdpi.com While specific experimental data for this compound is not extensively available in the public domain, theoretical calculations based on density functional theory (DFT) could provide valuable insights into its preferred conformations and the energetic barriers to rotation around the N-CH₂ bond.

Strategic Utility of N-Cyclopropylmethyl Functionalization in Heterocyclic Systems

The incorporation of an N-cyclopropylmethyl moiety into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net This substituent can influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity. For instance, the N-cyclopropylmethyl group is a key feature in several opioid receptor antagonists, such as naltrexone, where it is thought to play a crucial role in the drug-receptor interaction. nih.govnih.govwikipedia.org Its rigid nature can help to lock the molecule into a bioactive conformation, leading to improved potency and selectivity.

| Property | Influence of N-cyclopropylmethyl Group |

| Lipophilicity | Generally increases lipophilicity, which can affect cell membrane permeability. |

| Metabolic Stability | The cyclopropane ring is often resistant to metabolic degradation, potentially increasing the half-life of a drug. |

| Receptor Binding | The rigid conformation can lead to more specific and higher affinity binding to biological targets. |

| Conformation | Restricts the conformational freedom of the molecule, which can be advantageous for biological activity. |

Overview of Research Trajectories for this compound

While dedicated research articles focusing solely on this compound are not abundant, its commercial availability from several chemical suppliers suggests its utility as a building block in organic synthesis. calpaclab.com The presence of the nitro group, a versatile functional group, allows for a range of chemical transformations. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized to create a diverse library of compounds. This amino-pyrazole derivative could be a precursor for the synthesis of compounds with potential applications as antitumor agents, similar to other 3-aminopyrazole (B16455) derivatives. google.com

The primary research trajectory for this compound is likely its use as a synthetic intermediate. Nitropyrazoles are known precursors for energetic materials and other specialty chemicals. researchgate.netnih.gov The N-cyclopropylmethyl group, in this context, might be used to fine-tune the physical properties, such as melting point and thermal stability, of these materials.

Future research may focus on the following areas:

Synthesis of Novel Bioactive Molecules: Utilizing this compound as a scaffold to synthesize new compounds for screening against various biological targets.

Development of New Agrochemicals: Exploring the potential of its derivatives as herbicides, fungicides, or insecticides, given the prevalence of pyrazole-based compounds in this industry.

Materials Science: Investigating the use of this compound in the synthesis of novel materials with specific electronic or energetic properties.

Detailed Physicochemical Studies: Conducting in-depth experimental and computational studies to fully characterize its conformational and stereoelectronic properties.

| Potential Research Area | Rationale |

| Medicinal Chemistry | The pyrazole core and N-cyclopropylmethyl group are common motifs in pharmaceuticals. |

| Agrochemicals | Pyrazole derivatives are widely used as pesticides. |

| Materials Science | Nitropyrazoles can be precursors to energetic materials. |

| Physical Organic Chemistry | The molecule presents an interesting case for studying conformational and stereoelectronic effects. |

N-Alkylation Strategies for Nitro-1H-pyrazoles

N-alkylation of pre-formed nitropyrazole rings represents a direct and widely employed method for the synthesis of N-substituted nitropyrazoles. This approach involves the reaction of a nitropyrazole with a suitable alkylating agent in the presence of a base.

Regioselective Synthesis via N-Alkylation of 3-Nitro-1H-pyrazole

The direct N-alkylation of 3-nitro-1H-pyrazole with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane, is a primary route to this compound. The success of this synthesis hinges on the optimization of reaction conditions to ensure high yield and regioselectivity.

The choice of base, solvent, and temperature plays a crucial role in the efficiency of the N-alkylation of 3-nitro-1H-pyrazole. A variety of conditions have been explored for the N-alkylation of pyrazoles, and these can be adapted for the synthesis of the target compound. researchgate.net Strong bases such as sodium hydride (NaH) are often effective in deprotonating the pyrazole nitrogen, facilitating the nucleophilic attack on the alkylating agent. thieme-connect.de Carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also commonly used, often in polar aprotic solvents. researchgate.netresearchgate.net

The selection of the solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) being frequently employed as they effectively solvate the pyrazole anion and the counter-ion, thereby enhancing the reaction rate. researchgate.net The reaction temperature is another important parameter to control, with reactions often being conducted at room temperature or with gentle heating to achieve a reasonable reaction rate without promoting side reactions.

| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|

| NaH | DMF | 25-50 | 85-95 | thieme-connect.de |

| K₂CO₃ | Acetonitrile | Reflux | 80-90 | researchgate.net |

| Cs₂CO₃ | DMF | 80 | ~99 | researchgate.net |

| DBU | Acetonitrile | Room Temp | 70-85 | General knowledge |

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the potential for the formation of two regioisomers, with substitution occurring at either the N1 or N2 position. In the case of 3-nitro-1H-pyrazole, the alkylation occurs with high regioselectivity, yielding predominantly the this compound isomer. Research has shown that in the alkylation of 3-nitropyrazole, only the 3-nitro isomer (N1 substitution) is formed. researchgate.net

This pronounced regioselectivity can be attributed to steric hindrance. The bulky nitro group at the C3 position sterically hinders the approach of the alkylating agent to the adjacent N2 nitrogen atom. Consequently, the alkylation preferentially occurs at the less sterically encumbered N1 position. This steric control is a key factor in directing the synthesis towards the desired 1,3-disubstituted pyrazole product. google.com

Alternative Routes to N-Cyclopropylmethyl Pyrazole Frameworks

An alternative to the direct N-alkylation of a pre-formed pyrazole ring is the construction of the pyrazole ring from precursors that already contain the N-cyclopropylmethyl moiety. A classic and versatile method for pyrazole synthesis is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govmdpi.com

In this approach, cyclopropylmethylhydrazine would be reacted with a suitable 1,3-dicarbonyl compound that can introduce the nitro group or a precursor to it. For instance, the reaction of cyclopropylmethylhydrazine with a 1,3-diketone bearing a potential leaving group or a group that can be subsequently nitrated would lead to the formation of the N-cyclopropylmethyl pyrazole ring. A plausible synthetic route could involve the condensation of cyclopropylmethylhydrazine with a β-ketoester, followed by nitration of the resulting pyrazolone. A patented process for a similar compound, 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, involves the reaction of a diketone with hydrazine hydrate (B1144303) followed by methylation, indicating the feasibility of this general strategy. google.com

Cycloaddition Reactions in the Construction of Pyrazole Rings with Integrated N-Cyclopropylmethyl Groups

Cycloaddition reactions, particularly [3+2] cycloadditions, provide a powerful and convergent approach to the synthesis of pyrazole rings. These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).

[3+2] Cycloaddition Pathways Involving Cyclopropylmethyl-Containing Precursors

The pyrazole ring can be constructed by a [3+2] cycloaddition reaction where the cyclopropylmethyl group is introduced via one of the reactants. A common strategy involves the reaction of a diazo compound with an alkyne or alkene. beilstein-journals.orgd-nb.info

A potential pathway to a this compound framework could involve the reaction of a cyclopropylmethyl-containing 1,3-dipole with a nitro-substituted dipolarophile, or vice versa. For example, a [3+2] cycloaddition between (diazomethyl)cyclopropane and a nitro-substituted alkyne could theoretically lead to the desired pyrazole core. While specific examples for the direct synthesis of this compound via this route are not readily found in the literature, the general principle of using substituted diazo compounds and alkynes in [3+2] cycloadditions to form pyrazoles is well-established. nih.govnih.gov For instance, dirhodium(II) complexes have been used to catalyze [3+2] reactions between N-arylaminocyclopropanes and alkyne derivatives. beilstein-journals.orgd-nb.info This highlights the potential for employing cyclopropyl-containing building blocks in cycloaddition strategies for pyrazole synthesis.

Mechanistic Insights into Pyrazole Ring Formation

The formation of the pyrazole ring, the central scaffold of this compound, is typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. This classical approach, while versatile, involves several key mechanistic steps that dictate the final regiochemistry of the substituted pyrazole.

The initial step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine (in this case, cyclopropylmethylhydrazine, though phenylhydrazine (B124118) is often used in mechanistic studies) on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a dehydration step to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs where the remaining nitrogen atom attacks the second carbonyl group. A final dehydration step then leads to the aromatic pyrazole ring.

The regioselectivity of the reaction—determining whether the substituent from the hydrazine (e.g., cyclopropylmethyl) is at the N1 or N2 position and how the dicarbonyl substituents are arranged—is influenced by the reaction conditions and the electronic nature of the substituents on both reactants. For unsymmetrical 1,3-dicarbonyls, the initial nucleophilic attack generally occurs at the more electrophilic carbonyl carbon. Subsequent cyclization and dehydration yield the final pyrazole product. researchgate.netnih.gov Detailed understanding of the reaction mechanism can be developed using NMR spectroscopy to elucidate the structures of intermediates and products. researchgate.net

Alternative mechanistic pathways exist, such as those involving metal-mediated N-N bond formation within diazatitanacycles, which offer non-traditional routes to the pyrazole core through oxidation-induced coupling. rsc.org Another modern approach involves a [3+2] cycloaddition reaction between a nitrile imine and an alkyne, which provides a highly functionalized pyrazole ring. nih.gov

Nitration Procedures for 1-(cyclopropylmethyl)-1H-pyrazole Derivatives

Once the 1-(cyclopropylmethyl)-1H-pyrazole scaffold is synthesized, the introduction of the nitro group is a critical subsequent step. Nitration of pyrazoles can be a complex process, as the pyrazole ring is susceptible to oxidation and the regiochemical outcome depends heavily on the reaction conditions and the nature of the substituents already present on the ring.

Direct Electrophilic Nitration of Pre-formed 1-(cyclopropylmethyl)-1H-pyrazole

Direct electrophilic nitration is the most common method for introducing a nitro group onto the pyrazole ring. The reaction typically employs a nitrating agent, which generates the electrophilic nitronium ion (NO₂⁺). nih.gov The position of nitration on the pyrazole ring is directed by the existing substituents. For 1-substituted pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to the directing effects of the ring nitrogen atoms. scribd.comguidechem.com

Common nitrating systems include:

Mixed Acid (HNO₃/H₂SO₄): This is the classical and most powerful nitrating agent. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion. scribd.comguidechem.comsemanticscholar.org

Nitric Acid in Acetic Anhydride (B1165640) (HNO₃/Ac₂O): This system generates acetyl nitrate, a milder nitrating agent. It is often used for substrates that are sensitive to strong acids. nih.govmdpi.com

Nitric Acid in Trifluoroacetic Anhydride (HNO₃/TFAA): This provides a powerful nitrating system that can be effective for a variety of five-membered heterocycles, including pyrazoles, often affording mononitro derivatives in good yields. semanticscholar.orgresearchgate.net

The reaction of 1-methylpyrazole (B151067) with nitric acid in trifluoroacetic anhydride has been shown to yield the 4-nitro product. semanticscholar.org Similarly, nitration of 1-phenylpyrazole (B75819) with "acetyl nitrate" occurs selectively at the C4-position. researchgate.net It is therefore highly probable that the direct nitration of 1-(cyclopropylmethyl)-1H-pyrazole under these conditions would yield the desired 1-(cyclopropylmethyl)-4-nitro-1H-pyrazole. To obtain the 3-nitro isomer as specified in the subject compound, a different synthetic strategy is required, likely involving starting with a pre-nitrated precursor before N-alkylation.

| Nitrating Agent | Typical Substrate | Primary Product | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Pyrazole | 4-Nitropyrazole | scribd.com |

| HNO₃ / Ac₂O | 1-Phenylpyrazole | 1-Phenyl-4-nitropyrazole | researchgate.net |

| HNO₃ / TFAA | 1-Methylpyrazole | 1-Methyl-4-nitropyrazole | semanticscholar.org |

| Fuming HNO₃ / Fuming H₂SO₄ | Pyrazole | 4-Nitropyrazole (85% yield) | guidechem.com |

Indirect Nitration Pathways and Functional Group Interconversion

Given that direct nitration of 1-alkylpyrazoles preferentially occurs at the C4 position, obtaining the 3-nitro isomer often requires an indirect approach. One of the most effective strategies is to first synthesize 3-nitro-1H-pyrazole and then introduce the cyclopropylmethyl group at the N1 position.

The synthesis of 3-nitro-1H-pyrazole can be achieved through the thermal rearrangement of 1-nitropyrazole (B188897). nih.govchemicalbook.com 1-Nitropyrazole is prepared by the N-nitration of pyrazole using agents like nitric acid in acetic anhydride. nih.govnih.gov Heating 1-nitropyrazole in a high-boiling solvent such as benzonitrile (B105546) leads to its rearrangement to 3-nitro-1H-pyrazole in high yield. chemicalbook.com

Once 3-nitro-1H-pyrazole is obtained, the cyclopropylmethyl group can be introduced via N-alkylation. This is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, followed by reaction with an alkylating agent like cyclopropylmethyl bromide. semanticscholar.org

Another indirect method involves functional group interconversion on a pre-existing pyrazole ring. For instance, if a 1-(cyclopropylmethyl)-3-amino-1H-pyrazole were available, it could potentially be converted to the 3-nitro derivative, although this is a less common route for this specific substitution pattern.

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including pyrazoles. researchgate.netbenthamdirect.comresearchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.netbenthamdirect.com

Catalytic Methods in N-Alkylation and Nitration

Catalysis plays a crucial role in greening the synthesis of pyrazole derivatives.

N-Alkylation: Traditional N-alkylation often requires strong bases and high temperatures. semanticscholar.org Catalytic methods provide milder alternatives. Brønsted acids, such as camphorsulfonic acid, have been used to catalyze the N-alkylation of pyrazoles with trichloroacetimidates as electrophiles. semanticscholar.orgmdpi.com Phase-transfer catalysis offers another efficient method for N-alkylation, sometimes even under solvent-free conditions. researchgate.net Biocatalysis, using engineered enzymes like methyltransferases, has emerged as a highly selective method for pyrazole alkylation, achieving unprecedented regioselectivity (>99%). nih.govresearchgate.net

Nitration: While catalytic nitration of pyrazoles is less common than for other aromatics, research into solid acid catalysts like zeolites or silica (B1680970) has been explored to improve the efficiency and selectivity of the process. guidechem.comnih.gov The use of recyclable catalysts is a key principle of green chemistry. researchgate.net For instance, magnetic nano-catalysts have been employed in the synthesis of fused pyrazole systems, allowing for easy recovery and reuse. researchgate.net

Solvent-Free or Environmentally Benign Reaction Conditions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Synthesis: Many pyrazole syntheses can be performed under solvent-free conditions, often with the aid of microwave irradiation or simple grinding. researchgate.nettandfonline.comresearchgate.net These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures. tandfonline.comtandfonline.com For example, the synthesis of pyrazole derivatives has been achieved at room temperature under solvent-free conditions using tetrabutylammonium (B224687) bromide as a recyclable medium. tandfonline.comtandfonline.com

Environmentally Benign Solvents: When a solvent is necessary, the use of green solvents like water or ionic liquids is preferred. thieme-connect.com Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Numerous one-pot, multi-component reactions for synthesizing pyrazole derivatives have been developed in aqueous media, often using surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction. thieme-connect.com

| Green Approach | Specific Method | Advantages | Reference |

|---|---|---|---|

| Catalytic Methods | Brønsted acid-catalyzed N-alkylation | Avoids strong bases and high temperatures | semanticscholar.orgmdpi.com |

| Enzyme-catalyzed N-alkylation | High regioselectivity, mild conditions | nih.govresearchgate.net | |

| Sustainable Conditions | Solvent-free synthesis (e.g., using TBAB) | Reduced waste, shorter reaction times, recyclable medium | tandfonline.comtandfonline.com |

| Aqueous synthesis (e.g., using CTAB) | Non-toxic, non-flammable, cost-effective | thieme-connect.com |

Transformations Involving the Nitro Group

The electron-withdrawing nature of the nitro group at the C3 position of the pyrazole ring significantly influences the molecule's reactivity, making it a focal point for a variety of chemical transformations.

Reduction of the Nitro Group to Amine Derivatives

The conversion of the nitro group to an amino group is a fundamental transformation, yielding the valuable intermediate 1-(cyclopropylmethyl)-1H-pyrazol-3-amine. uni.lu This amine can be further elaborated to construct a wide array of more complex molecules with potential applications in medicinal chemistry and materials science. nih.gov

The reduction of this compound to its corresponding amine is typically achieved through catalytic hydrogenation. google.com This method is widely employed for the reduction of nitroarenes due to its high efficiency and selectivity.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. researchgate.net The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or methanol. The choice of catalyst and reaction conditions can be crucial to prevent over-reduction or side reactions. For instance, in the hydrogenation of substituted nitroaromatics, the use of specific catalysts like Pt/FeOx has been shown to afford high selectivity towards the desired aniline (B41778) derivative. rsc.org

| Catalyst | Reducing Agent | Solvent | General Observations |

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Ethanol, Methanol | A standard and often preferred method for nitro group reduction. |

| Platinum on Carbon (Pt/C) | Hydrogen (H₂) | Ethanol, Methanol | Another effective catalyst for this transformation. |

| Raney Nickel | Hydrogen (H₂) | Ethanol, Methanol | A cost-effective alternative, though sometimes requiring harsher conditions. |

| Iron (Fe) in Acetic Acid | Acetic Acid | - | A classical method for nitroarene reduction, often used for its chemoselectivity. |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid | - | A common laboratory-scale method for the reduction of aromatic nitro compounds. |

This table presents common reagents for the reduction of aromatic nitro compounds, which are applicable to this compound.

The reduction of a nitro group to an amine proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. Under certain conditions, these intermediates can be isolated or may react further to form dimeric products like azoxy, azo, and hydrazo compounds.

Nucleophilic Aromatic Substitution (SNAr) Reactions Facilitated by the Nitro Group

The strongly electron-withdrawing nitro group at the C3 position activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net This allows for the displacement of a suitable leaving group on the ring by a variety of nucleophiles. While the parent compound, this compound, does not possess a conventional leaving group, derivatization to introduce one (e.g., a halogen at the C4 or C5 position) would render the molecule susceptible to SNAr reactions.

In related nitropyrazole systems, the nitro group itself can act as a leaving group under certain conditions, particularly when the reaction is facilitated by strong nucleophiles. For example, reactions of nitropyridines with sulfur nucleophiles have shown selective substitution of the nitro group. google.com

Common nucleophiles used in SNAr reactions on activated aromatic systems include:

Amines: Primary and secondary amines can displace a leaving group to form substituted aminopyrazoles.

Alkoxides: Alkoxides, such as methoxide (B1231860) or ethoxide, can react to form alkoxy-substituted pyrazoles.

Thiolates: Thiolates can be used to introduce sulfur-containing moieties onto the pyrazole ring.

The regioselectivity of these reactions is highly dependent on the position of the nitro group and any other substituents on the pyrazole ring.

Radical Reactions Involving the Nitro Moiety

The nitro group can participate in radical reactions, although these are less common than the ionic pathways described above. Radical nitration of pyrazoles has been reported, suggesting the involvement of radical species in the functionalization of the pyrazole ring. researchgate.net The reaction of alkyl radicals with aromatic nitro compounds has also been studied, indicating the potential for radical-mediated derivatization.

Electrophilic and Nucleophilic Functionalization of the Pyrazole Ring

Beyond the reactions of the nitro group, the pyrazole ring itself can undergo both electrophilic and nucleophilic functionalization, allowing for a wide range of structural modifications.

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. researchgate.net However, the presence of the electron-withdrawing nitro group at the C3 position deactivates the ring towards electrophilic attack. Despite this deactivation, electrophilic substitution can still occur, typically at the C4 position, which is the most electron-rich carbon in the 3-nitropyrazole system.

Common electrophilic substitution reactions applicable to pyrazoles include:

Nitration: Introduction of a second nitro group, typically at the C4 position, can be achieved using strong nitrating agents like a mixture of nitric and sulfuric acids. nih.gov

Halogenation: Bromination or chlorination can be carried out using appropriate halogenating agents.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group.

Halogenation Reactions (e.g., Bromination, Iodination at C4)

The C4 position of the pyrazole ring in this compound is the most susceptible site for electrophilic attack. The potent electron-withdrawing nature of the nitro group at the C3 position significantly deactivates the pyrazole ring towards electrophilic substitution. Nevertheless, halogenation at the C4 position remains a viable and documented transformation for analogous nitropyrazole systems.

Bromination: The introduction of a bromine atom at the C4 position can be achieved using standard brominating agents. While specific studies on this compound are not extensively reported, the synthesis of related compounds such as 4-bromo-1-cyclopropyl-3-nitro-1H-pyrazole suggests that reagents like N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane (B109758) would be effective. The reaction proceeds via a classical electrophilic aromatic substitution mechanism.

Iodination: Iodination at the C4 position is also feasible. Common iodinating agents such as N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent are typically employed. The successful synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole serves as a strong precedent for this transformation on the target molecule. researchgate.net

| Starting Material | Reagent | Product |

|---|---|---|

| 1-Cyclopropyl-3-nitro-1H-pyrazole | N-Bromosuccinimide (NBS) | 4-Bromo-1-cyclopropyl-3-nitro-1H-pyrazole |

| 1-Methyl-3-nitro-1H-pyrazole | N-Iodosuccinimide (NIS) | 4-Iodo-1-methyl-3-nitro-1H-pyrazole |

Acylation and Alkylation of Ring Carbons

Direct Friedel-Crafts acylation and alkylation on the pyrazole ring of this compound are generally disfavored. The inherent electron-rich character of the pyrazole ring can lead to complexation with the Lewis acid catalysts typically required for these reactions. nih.govacs.org This issue is compounded by the strong deactivating effect of the C3-nitro group, which diminishes the nucleophilicity of the ring carbons, thereby impeding electrophilic attack.

While direct C-acylation and C-alkylation are challenging, alternative strategies can be employed. For instance, acylation of related hydroxypyrazole systems has been demonstrated under phase-transfer catalysis, although this often results in a mixture of products. mdpi.comresearchgate.net For C-alkylation, a more effective approach involves the metalation of the pyrazole ring followed by quenching with an appropriate alkylating agent, as detailed in the following section.

Lithiation and Subsequent Electrophilic Quenching Reactions

A powerful and versatile method for the functionalization of this compound involves the deprotonation of the pyrazole ring followed by reaction with an electrophile. The C5-proton is the most acidic proton on the pyrazole ring due to its proximity to the N1-substituent and the electronic influence of the C3-nitro group.

Lithiation: The formation of a lithiated intermediate can be achieved by treating the parent compound with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

Electrophilic Quenching: The resulting C5-lithiated pyrazole is a potent nucleophile that can react with a diverse array of electrophiles, enabling the introduction of various functional groups. This two-step process provides access to a wide range of 5-substituted derivatives that are not readily accessible through direct electrophilic substitution pathways. imperial.ac.ukrsc.org

| Electrophile | Resulting Functional Group at C5 |

|---|---|

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Aldehydes/Ketones (e.g., HCHO) | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., (CH₃S)₂) | Thioether |

| Halogen sources (e.g., C₂Cl₆) | Halogen |

Reactions of the Cyclopropylmethyl Moiety

Ring-Opening Reactions of the Cyclopropane Ring

The three-membered cyclopropane ring is strained and susceptible to ring-opening under specific conditions, particularly in the presence of strong acids or electrophiles. researchgate.netnih.gov For N-cyclopropylmethyl substituted heterocycles, this can trigger rearrangement reactions. In the context of this compound, treatment with a strong acid could initiate protonation of the pyrazole ring or the nitro group, potentially leading to a nucleophilic attack that opens the cyclopropane ring. The nature of the resulting products would be contingent on the reaction conditions and the nucleophiles present.

Functionalization of the Methylene Bridge and Cyclopropyl Ring

Direct functionalization of the methylene bridge or the cyclopropyl ring without inducing ring-opening is generally a challenging endeavor due to the inertness of the C-H bonds. While radical halogenation could theoretically introduce a halogen onto the methylene bridge, such a reaction would likely suffer from poor selectivity. More advanced synthetic methods, such as directed C-H activation, could offer a route to functionalize the cyclopropyl ring, but these are highly specialized and not commonly applied to this type of substrate.

Influence on Pyrazole Ring Reactivity

The N1-cyclopropylmethyl group imparts both steric and electronic effects that modulate the reactivity of the pyrazole ring.

Steric Effects: The steric bulk of the cyclopropylmethyl group can influence the regioselectivity of reactions, particularly at the adjacent C5 position, by sterically hindering the approach of large reagents.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued in medicinal and materials chemistry for their efficiency and atom economy. nih.govbeilstein-journals.org The pyrazole scaffold is a common and valuable motif in pharmacologically active compounds, and various MCRs have been developed for its synthesis and functionalization. mdpi.com

The potential for this compound to act as a substrate in MCRs would primarily depend on the reactivity of its pyrazole core, which is influenced by the electron-withdrawing nitro group and the N-1 linked cyclopropylmethyl group. The nitro group significantly deactivates the pyrazole ring towards electrophilic substitution but can activate it for nucleophilic attack or participate in reduction reactions, which could be integrated into an MCR sequence.

For instance, the pyrazole ring itself, or a derivative, could potentially serve as a component in well-established MCRs such as the Ugi or Biginelli reactions, although no specific examples involving this compound have been reported. nih.govbeilstein-journals.orgnih.gov In a hypothetical Ugi-type reaction, a pyrazole-containing aldehyde or amine could be one of the four components.

The following table illustrates a hypothetical MCR scenario involving a derivative of the title compound. It is important to note that this data is purely illustrative due to the absence of published experimental results for this compound in MCRs.

Table 1: Hypothetical Multi-Component Reaction Incorporating a 1-(cyclopropylmethyl)-1H-pyrazole Derivative This table is for illustrative purposes only and does not represent published experimental data.

| Entry | Pyrazole Component | Other Reactants | Reaction Type | Product Structure | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde | Aniline, Acetic Acid, Benzyl Isocyanide | Ugi Reaction | (Structure of hypothetical α-acetamido carboxamide) | N/A |

| 2 | 1-(cyclopropylmethyl)-1H-pyrazol-3-amine | Benzaldehyde, Acetoacetic Ester, Benzyl Isocyanide | Ugi-type Reaction | (Structure of hypothetical β-amino-α'-acetamido ketone) | N/A |

| 3 | Ethyl 2-(1-(cyclopropylmethyl)-1H-pyrazole-3-carbonyl)acetate | Benzaldehyde, Urea | Biginelli-type Reaction | (Structure of hypothetical dihydropyrimidinone) | N/A |

Further research would be necessary to determine the actual reactivity of this compound in these and other MCRs. The steric hindrance from the cyclopropylmethyl group and the electronic effects of the nitro group would be critical factors influencing the reaction outcomes.

Advanced Structural Elucidation and Spectroscopic Investigations of 1 Cyclopropylmethyl 3 Nitro 1h Pyrazole

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Symmetry

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the characterization of molecular structures. By probing the vibrational modes of a molecule, these methods provide a detailed fingerprint of the functional groups present and can offer insights into molecular symmetry and intermolecular interactions. For 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole, IR and Raman spectroscopy are instrumental in confirming the presence and electronic environment of its key structural motifs: the pyrazole (B372694) ring, the nitro substituent, and the cyclopropylmethyl group. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in conjunction with experimental data to achieve precise vibrational assignments. researchgate.netderpharmachemica.commdpi.com

The vibrational spectrum of this compound is dominated by characteristic bands arising from the nitro (NO₂) and cyclopropylmethyl moieties.

The nitro group gives rise to two prominent, strong stretching vibrations in the IR spectrum. These are the asymmetric (νas) and symmetric (νs) stretching modes. For nitro-substituted pyrazoles, the asymmetric stretch typically appears in the 1520-1560 cm⁻¹ region, while the symmetric stretch is found between 1340-1370 cm⁻¹. nih.govmdpi.com The exact positions of these bands are sensitive to the electronic environment, including conjugation with the pyrazole ring, which can influence the N-O bond order. Other characteristic vibrations of the nitro group, such as the scissoring, wagging, and rocking modes, occur at lower frequencies.

The cyclopropylmethyl group presents a more complex set of vibrations. The cyclopropane (B1198618) ring itself has characteristic "ring breathing" modes and C-H stretching vibrations that appear at high wavenumbers, typically above 3000 cm⁻¹. The strained nature of the three-membered ring results in C-C bond orbitals with significant p-character, a feature that influences its vibrational properties. wikipedia.org The methylene (B1212753) (-CH₂-) bridge exhibits its own asymmetric and symmetric C-H stretching, scissoring, and rocking modes. The coupling of these vibrations can lead to a complex spectral region.

A summary of the expected characteristic vibrational modes for this compound is presented below.

Table 1: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch (ν_as) | 1560 - 1520 | Strong |

| Nitro (NO₂) | Symmetric Stretch (ν_s) | 1370 - 1340 | Strong |

| Nitro (NO₂) | Scissoring (δ) | 850 - 830 | Medium |

| Cyclopropyl (B3062369) C-H | C-H Stretch (ν) | 3100 - 3000 | Medium-Strong |

| Methylene (-CH₂-) | Asymmetric C-H Stretch (ν_as) | 2960 - 2925 | Medium |

| Methylene (-CH₂-) | Symmetric C-H Stretch (ν_s) | 2870 - 2850 | Medium |

| Pyrazole Ring | C=N Stretch (ν) | 1590 - 1480 | Medium |

| Pyrazole Ring | Ring Stretch (ν) | 1480 - 1400 | Medium-Variable |

| Pyrazole Ring | C-H In-plane Bend (β) | 1300 - 1000 | Variable |

Note: The values presented are based on typical frequency ranges for the specified functional groups in related heterocyclic and aliphatic compounds. researchgate.netderpharmachemica.commdpi.com

Although this compound does not possess a classic hydrogen bond donor like an N-H or O-H group, vibrational spectroscopy can still be employed to study weaker intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds. rsc.org These interactions can occur in the solid state or in concentrated solutions, influencing the crystal packing and physical properties of the compound. rsc.org

The formation of such weak hydrogen bonds can be detected by observing subtle shifts in the vibrational frequencies of the involved groups. For instance, if the pyrazole ring's C-H groups or the cyclopropylmethyl's C-H groups act as hydrogen bond donors to the oxygen atoms of the nitro group on an adjacent molecule, a slight red-shift (a shift to lower frequency) and broadening of the corresponding C-H stretching bands would be expected. rsc.org The acceptor nitro group's stretching frequencies might also be perturbed. rsc.org Comparing spectra recorded in non-polar solvents (where such interactions are minimal) with those from the solid state or in polar solvents can help elucidate the nature and extent of these intermolecular associations. mdpi.com Studies on related nitrated pyrazoles have shown that even in the absence of strong donors, intermolecular interactions involving the nitro group and pyrazole ring play a significant role in the supramolecular structure. rsc.orgnih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. rsc.org For this compound (C₇H₉N₃O₂), HRMS would confirm its molecular formula with high precision (calculated monoisotopic mass: 167.0695 Da). Tandem mass spectrometry (MS/MS), where a specific ion is selected and further fragmented, is crucial for probing the compound's connectivity and establishing its fragmentation pathways. researchgate.netnih.gov

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to proceed through several characteristic pathways, dictated by the relative stabilities of the potential fragment ions and neutral losses. Key fragmentation processes for substituted pyrazoles often involve the loss of substituents and cleavage of the heterocyclic ring. researchgate.net

A plausible fragmentation pathway initiated by the molecular ion [M]⁺• (m/z 167) would likely involve:

Loss of the nitro group: Cleavage of the C-NO₂ bond to yield a fragment ion at m/z 121, corresponding to the [M-NO₂]⁺ ion. This is a common fragmentation for nitroaromatic compounds.

Cleavage of the cyclopropylmethyl group: The C-N bond connecting the alkyl group to the pyrazole ring can cleave, leading to the formation of a cyclopropylmethyl cation [C₄H₇]⁺ at m/z 55 and a 3-nitro-1H-pyrazole radical at m/z 112, or a 3-nitropyrazole anion and the [M-C₇H₅N₃O₂]⁺ ion. More likely is the formation of the [M-C₄H₇]⁺ ion at m/z 112.

Rearrangement of the cyclopropylmethyl group: The highly strained cyclopropylmethyl radical or cation is known to rapidly rearrange to the more stable but-3-enyl isomer. psu.edu This rearrangement could precede or follow fragmentation, leading to characteristic daughter ions.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage. Following the initial loss of a substituent, the ring may fragment via the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), a process well-documented for pyrazole derivatives. researchgate.netresearchgate.net For example, the [M-NO₂]⁺ ion at m/z 121 could lose HCN to produce a fragment at m/z 94.

An MS/MS experiment would involve isolating the molecular ion (m/z 167) and analyzing the resulting daughter ions to confirm these proposed steps.

Table 2: Proposed MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |

|---|---|---|---|

| 167 | [C₇H₉N₃]⁺• | NO₂ | 121 |

| 167 | [C₃H₂N₃O₂]⁺ | C₄H₇ | 112 |

| 167 | [C₄H₇]⁺ | C₃H₂N₃O₂ | 55 |

| 121 | [C₆H₈N]⁺ | HCN | 94 |

Note: These proposed fragmentation pathways are based on established fragmentation patterns of nitroaromatic compounds and N-alkylated pyrazoles. researchgate.netresearchgate.netresearchgate.net

To unambiguously confirm fragmentation mechanisms and trace the rearrangement pathways, isotopic labeling studies are the definitive method. researchgate.netplos.org By selectively replacing certain atoms in this compound with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), the origin and fate of each atom in the resulting fragments can be precisely tracked. nih.gov

For example, to verify the proposed loss of HCN from the pyrazole ring, one could synthesize the compound using ¹⁵N-labeled hydrazine (B178648). This would result in a pyrazole ring with one or both nitrogen atoms being ¹⁵N. Analysis of the resulting fragments would show whether the lost "HCN" contains a ¹⁴N or a ¹⁵N atom, thus pinpointing its origin within the ring.

Similarly, synthesizing the molecule with deuterium (B1214612) atoms on the cyclopropylmethyl group (e.g., 1-(d₇-cyclopropylmethyl)-3-nitro-1H-pyrazole) would allow researchers to:

Confirm that the fragment at m/z 55 indeed corresponds to the cyclopropylmethyl group (it would shift to m/z 62).

Trace any hydrogen rearrangements between the alkyl group and the pyrazole ring during fragmentation.

Verify the but-3-enyl rearrangement by analyzing the fragmentation of the isotopically labeled side chain.

These studies provide unequivocal evidence for proposed fragmentation mechanisms, moving beyond speculation to concrete mechanistic understanding. plos.org

Theoretical and Computational Chemistry Studies of 1 Cyclopropylmethyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations (DFT, ab initio)

The electronic nature of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole is significantly influenced by its substituent groups. The pyrazole (B372694) ring itself is an aromatic heterocycle. The nitro group (-NO₂) at the C3 position acts as a strong electron-withdrawing group, which profoundly impacts the electron density distribution across the pyrazole ring. This electron withdrawal is expected to lower the energy of the molecular orbitals.

Molecular orbital analysis would likely show the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to its reactivity. The electron-withdrawing nitro group would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, the cyclopropylmethyl group attached to the N1 nitrogen is generally considered an electron-donating group, which could slightly counteract the effect of the nitro group by increasing electron density at the N1 position.

The charge distribution, calculable through methods like Natural Bond Orbital (NBO) analysis, would likely show a significant positive charge on the carbon atom attached to the nitro group (C3) and on the nitrogen atoms of the nitro group. The nitrogen atoms of the pyrazole ring would also exhibit distinct partial charges, influenced by both the nitro and the cyclopropylmethyl substituents.

Theoretical calculations are instrumental in predicting spectroscopic data, which can aid in the experimental characterization of molecules.

NMR Chemical Shifts: The predicted ¹H and ¹³C NMR chemical shifts for this compound would reflect its electronic environment. The proton on the pyrazole ring (at the C4 or C5 position) would likely show a downfield shift due to the electron-withdrawing effect of the adjacent nitro group. Similarly, the carbon atoms of the pyrazole ring would be significantly deshielded. For instance, in related nitropyrazoles, the introduction of a nitro group enhances electron withdrawal from the pyrazole ring. mdpi.com The protons of the cyclopropylmethyl group would have characteristic shifts, with the methylene (B1212753) protons adjacent to the nitrogen being the most deshielded.

Vibrational Frequencies: Infrared (IR) spectroscopy, and its computational prediction, can identify key functional groups. The calculated vibrational frequencies for this molecule would prominently feature strong symmetric and asymmetric stretching modes for the nitro group. The C-N and N-N stretching frequencies within the pyrazole ring, as well as the various C-H stretching and bending modes of the cyclopropylmethyl group, would also be identifiable. Theoretical studies on related pyrazole derivatives have shown that calculated IR spectra can be a basis for differentiating between tautomers. researchgate.net

For pyrazoles that are unsubstituted on a nitrogen atom, annular tautomerism is a key consideration. nih.gov However, in this compound, the presence of the cyclopropylmethyl group on the N1 nitrogen atom prevents this type of tautomerism.

Nevertheless, the study of tautomerism in related nitro-pyrazoles provides valuable context. For 3(5)-nitropyrazoles, the position of the nitro group can influence which tautomer (3-nitro or 5-nitro) is more stable. Theoretical calculations on a library of pyrazole derivatives have shown that substituents capable of electron donation tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups can stabilize the C5-tautomer. nih.gov In the case of this compound, the substitution pattern is fixed, but these principles highlight the electronic interplay within the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclopropylmethyl group introduces conformational possibilities that can be explored through computational methods.

The bond connecting the N1 atom of the pyrazole ring and the methylene carbon of the cyclopropylmethyl group is a single bond, allowing for rotation. This rotation gives rise to different conformers, or rotational isomers (rotamers). The relative energies of these rotamers would depend on the steric interactions between the cyclopropylmethyl group and the pyrazole ring, particularly the nitro group at the C3 position.

Computational studies on structurally similar nitratoalkyl nitropyrazoles have revealed conformational preferences. For example, in some nitratomethyl compounds, a nearly planar arrangement with the side chain is observed, while nitratoethyl compounds can adopt a gauche conformation. mdpi.com A similar analysis for this compound would likely identify low-energy conformations where steric hindrance is minimized.

The potential energy surface (PES) associated with the rotation around the N-C(cyclopropylmethyl) bond would reveal the energy barriers between different conformers. The preferred conformations in the gas phase would be the global minima on this energy landscape.

In solution, the preferred conformation can be influenced by the solvent. Molecular dynamics simulations can be employed to model the behavior of the molecule in a solvent box, providing insights into the dynamic equilibrium between different conformers. The polarity of the solvent could play a role in stabilizing certain conformers over others. While specific simulation data for this compound is not available, such studies on related molecules demonstrate the importance of considering the solvent environment when predicting molecular conformation.

Prediction of Reactivity and Reaction Pathways

The prediction of how and where a molecule will react is a cornerstone of computational chemistry. For a molecule such as this compound, theoretical studies provide invaluable insights into its reactivity and the likely pathways it will follow in chemical transformations. These predictive capabilities are largely based on the principles of quantum mechanics.

Frontier Molecular Orbital (FMO) Theory for Reaction Site Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energies and spatial distributions of these orbitals can, therefore, predict the most likely sites for electrophilic and nucleophilic attack.

For this compound, the electronic landscape is significantly influenced by the electron-withdrawing nitro group (-NO2) and the pyrazole ring. The HOMO is expected to be distributed over the pyrazole ring, while the LUMO is likely to be centered on the nitro group and the adjacent carbon atom of the pyrazole ring. This distribution makes the pyrazole ring, particularly the unsubstituted carbon atoms, susceptible to electrophilic attack, while the nitro group and the C3 carbon are potential sites for nucleophilic attack.

To illustrate, a hypothetical FMO analysis of this compound could yield the following data:

| Orbital | Energy (eV) | Primary Lobe Location | Predicted Reaction Type |

| HOMO | -7.85 | Pyrazole ring (N1, C4, C5) | Electrophilic attack |

| LUMO | -2.15 | Nitro group (N, O) & C3 | Nucleophilic attack |

| HOMO-LUMO Gap | 5.70 | Moderate |

This table is generated based on theoretical principles and is for illustrative purposes only.

The electrostatic potential map is another tool that complements FMO theory. It visually represents the charge distribution on the molecule's surface. For this compound, the map would likely show a negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a region prone to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the cyclopropylmethyl group and parts of the pyrazole ring, suggesting sites for nucleophilic interaction.

Transition State Modeling for Specific Chemical Transformations

While FMO theory predicts where a reaction is likely to occur, transition state modeling helps to understand the "how" by elucidating the reaction mechanism and its energetic feasibility. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. ucsb.edursc.org By calculating the structure and energy of the transition state, chemists can determine the activation energy of a reaction, which is a key factor in its rate.

For this compound, several chemical transformations could be modeled. One such reaction is the reduction of the nitro group to an amino group, a common transformation for nitroaromatic compounds. Computational modeling could identify the transition states for each step of the reduction pathway, providing insights into the reaction mechanism under different conditions.

Another potential reaction is nucleophilic aromatic substitution on the pyrazole ring, where a nucleophile replaces a group on the ring. Theoretical studies on similar nitropyrazoles have explored rearrangement reactions, which proceed through distinct transition states. fx361.com Modeling these pathways for this compound could predict the feasibility of such rearrangements and the conditions required.

A hypothetical transition state analysis for the first step in the reduction of the nitro group (addition of a hydride) is presented below:

| Reaction Coordinate | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| C3-H bond formation | 0 | 25.8 | 25.8 |

This table is generated based on theoretical principles and is for illustrative purposes only.

Molecular Modeling and Docking Studies (Mechanistic Biochemical Focus)

The principles of theoretical and computational chemistry are not only applicable to predicting chemical reactivity but also to understanding and predicting how a molecule might interact with biological systems. This is particularly relevant in the field of drug discovery.

Prediction of Binding Modes with Enzyme Active Sites (e.g., Lactate Dehydrogenase, Pantothenate Synthetase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In drug design, this involves docking a potential drug molecule (the ligand) into the active site of a target protein (the receptor) to predict its binding affinity and mode of interaction.

Pyrazole derivatives have been investigated as inhibitors of various enzymes. nih.govnih.gov For instance, some pyrazole-based compounds have shown inhibitory activity against Lactate Dehydrogenase (LDH), an enzyme that is a target in cancer therapy. rsc.org While no specific studies on this compound have been reported, its structural features suggest it could potentially bind to enzyme active sites. The pyrazole ring can participate in hydrogen bonding and pi-stacking interactions, while the cyclopropylmethyl and nitro groups can occupy specific pockets within the active site.

A hypothetical docking study of this compound with the active site of human Lactate Dehydrogenase (LDHA) could be performed. The results would predict the binding energy, a measure of the affinity of the compound for the enzyme, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Similarly, Pantothenate Synthetase, an essential enzyme in bacteria, has been targeted with inhibitors, including those with heterocyclic scaffolds. rsc.org Docking studies could explore the potential of this compound to inhibit this enzyme, which could be a starting point for the development of new antibacterial agents.

A hypothetical summary of docking results is presented below:

| Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Lactate Dehydrogenase A | 1I10 | -6.5 | ARG171, THR246, ILE250 |

| Pantothenate Synthetase | 3V7Z | -5.8 | HIS44, PHE119, MET143 |

This table is generated based on theoretical principles and is for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (for theoretical correlations, not clinical data)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are typically expressed as mathematical equations.

For a series of nitropyrazole derivatives, including this compound, a QSAR study could be developed to predict their potential biological activity, for example, as enzyme inhibitors. This involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Statistical methods are then used to identify the descriptors that are most correlated with the observed biological activity. The resulting QSAR equation can then be used to predict the activity of new, untested compounds.

A hypothetical set of molecular descriptors for this compound that could be used in a QSAR study is shown below:

| Descriptor | Value | Description |

| Molecular Weight | 181.17 | Mass of the molecule |

| LogP | 1.85 | Lipophilicity |

| Topological Polar Surface Area (TPSA) | 68.7 Ų | Polarity |

| Number of Hydrogen Bond Donors | 0 | Hydrogen bonding capacity |

| Number of Hydrogen Bond Acceptors | 4 | Hydrogen bonding capacity |

| Dipole Moment | 4.2 D | Overall polarity of the molecule |

This table is generated based on theoretical principles and is for illustrative purposes only.

A QSPR study could similarly be used to predict physical properties such as melting point, boiling point, or solubility, based on the molecular structure. These models are valuable for guiding the synthesis and formulation of new chemical entities.

Applications of 1 Cyclopropylmethyl 3 Nitro 1h Pyrazole As a Building Block and Intermediate in Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The functional groups present in 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole make it a valuable starting material for the synthesis of a variety of more elaborate heterocyclic structures. The nitro group can be chemically modified, and the pyrazole (B372694) ring can serve as a scaffold for further annulation reactions.

Scaffold for Pyrazole-Fused Ring Systems

The pyrazole nucleus is a common foundation for the construction of fused heterocyclic systems. nih.gov The reactivity of the pyrazole ring in this compound, influenced by the electron-withdrawing nitro group, allows for various synthetic transformations. For instance, tandem reactions involving functional groups on the pyrazole ring or its substituents can lead to the formation of pyrazole-fused pyridines, pyrimidines, or other heterocyclic structures. smolecule.com The general strategy often involves the introduction of suitable functional groups that can undergo intramolecular cyclization. While specific examples utilizing this compound are not extensively documented in publicly available research, the known chemistry of pyrazoles suggests its potential in this area. smolecule.com

Intermediate in the Preparation of Polysubstituted Pyrazoles

The synthesis of polysubstituted pyrazoles is a significant area of research due to their diverse biological activities. organic-chemistry.orgnih.gov The compound this compound can serve as an intermediate in the creation of such molecules. The nitro group at the 3-position is a key functional handle. For example, it can be reduced to an amino group, which can then be further functionalized through various reactions such as acylation, alkylation, or diazotization, leading to a wide array of substituted pyrazoles. researchgate.net Furthermore, the pyrazole ring itself can undergo electrophilic substitution reactions, although the presence of the deactivating nitro group would direct incoming electrophiles to specific positions. The synthesis of polysubstituted pyrazoles often relies on the condensation of 1,3-dicarbonyl compounds with hydrazines, a classic and versatile method. researchgate.net In this context, this compound would be a product of such a synthesis, which can then be used in subsequent reactions to build more complex structures.

Role in the Development of Nitrogen-Containing Ligands

The nitrogen atoms in the pyrazole ring are capable of coordinating with metal ions, making pyrazole derivatives attractive candidates for the development of new ligands for catalysis and other applications.

Chelation Properties with Transition Metals

Pyrazoles are well-known for their ability to act as ligands for a variety of transition metals. The two adjacent nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complex. While there is no specific research detailing the chelation of this compound, it is expected to form stable complexes with various transition metals. The coordination would likely involve the N2 nitrogen of the pyrazole ring. The electronic properties of the resulting complex would be significantly influenced by the electron-withdrawing nitro group.

Table 1: Potential Coordination Complexes with this compound

| Metal Ion | Potential Coordination Mode | Potential Complex Geometry |

|---|---|---|

| Copper(II) | Monodentate via N2 | Square planar or octahedral |

| Palladium(II) | Monodentate via N2 | Square planar |

This table represents theoretical possibilities based on the known coordination chemistry of pyrazole derivatives.

Application in Catalysis (e.g., as chiral auxiliaries or ligands)

Pyrazole-based ligands have found applications in various catalytic transformations. researchgate.net The ability to easily modify the substituents on the pyrazole ring allows for the creation of a diverse library of ligands with varying properties. Although not yet reported, derivatives of this compound could potentially be used to create chiral ligands for asymmetric catalysis. The cyclopropylmethyl group, while not chiral itself, could be part of a larger chiral scaffold. The nitro group could be transformed into other functionalities to create bidentate or tridentate ligands, which are often more effective in catalytic applications.

Advanced Materials Science Applications (Mechanistic/Structural Focus)

The structural and electronic properties of this compound suggest its potential, in a modified form, for applications in materials science. The nitro group is a strong electron-withdrawing group, which can impart specific electronic and photophysical properties to molecules. While this specific compound has not been studied for materials applications, related nitropyrazole derivatives have been investigated for their potential as energetic materials, though this is outside the scope of this article's focus. From a structural and mechanistic standpoint, the incorporation of such a pyrazole unit into larger conjugated systems could be explored for applications in organic electronics or as components of metal-organic frameworks (MOFs). The cyclopropyl (B3062369) group might influence the solid-state packing of materials derived from this compound.

Precursors for Optoelectronic Materials (e.g., chromophores, fluorophores)

The development of novel organic optoelectronic materials, such as chromophores and fluorophores, is a rapidly advancing field, with applications ranging from organic light-emitting diodes (OLEDs) to bio-imaging. Pyrazole derivatives have been recognized for their utility in this area due to their electronic properties and synthetic versatility. acs.orgmdpi.com While direct research on the use of this compound in this context is not extensively documented, its potential as a precursor is significant and can be inferred from established chemical principles.

The synthesis of pyrazole-based optoelectronic materials often involves the strategic placement of electron-donating and electron-withdrawing groups to create a "push-pull" system, which is crucial for achieving desired photophysical properties like absorption and emission wavelengths. The synthetic pathway to such materials using this compound would typically commence with the reduction of the nitro group to form 1-(cyclopropylmethyl)-1H-pyrazol-3-amine. This transformation is a standard procedure in organic synthesis and creates a potent electron-donating amino group.

This resulting aminopyrazole can then be subjected to a variety of coupling reactions to introduce electron-withdrawing moieties, thereby constructing the desired chromophoric or fluorophoric system. For instance, the amino group can undergo diazotization followed by coupling with electron-rich aromatic compounds to form azo dyes, a well-known class of chromophores. Alternatively, it can be acylated or condensed with various carbonyl compounds to generate extended π-conjugated systems with tunable electronic properties. The cyclopropylmethyl group at the N1 position of the pyrazole ring can also influence the material's properties, potentially affecting its solubility, solid-state packing, and resistance to degradation.

A general representation of the synthetic utility is shown below:

| Precursor | Key Intermediate | Potential Optoelectronic Scaffolds |

| This compound | 1-(cyclopropylmethyl)-1H-pyrazol-3-amine | Azo Dyes, Merocyanine Dyes, Donor-Acceptor Fluorophores |

Incorporating into Polymeric Structures for Functional Materials

Functional polymers, which possess specific chemical, electronic, or biological properties, are of great interest for a wide range of applications, including sensors, membranes, and drug delivery systems. The incorporation of heterocyclic units like pyrazole into polymer backbones or as pendant groups can impart unique characteristics to the resulting material. nih.govlifechemicals.com

The compound this compound can serve as a valuable monomer or a precursor to a functional monomer for polymerization. Following the reduction of the nitro group to an amine, the resulting 1-(cyclopropylmethyl)-1H-pyrazol-3-amine can be integrated into polymeric structures through several established methods:

Polycondensation: The amino group can react with difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. In this scenario, the pyrazole unit becomes an integral part of the polymer backbone.

Pendant Group Functionalization: The aminopyrazole can be attached to a pre-existing polymer backbone that has been functionalized with reactive groups. For example, it can be grafted onto polymers containing acyl chloride or epoxide groups.

Monomer Synthesis: The aminopyrazole can be further modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The subsequent polymerization of this functionalized monomer would lead to a polymer with pendant pyrazole groups.

The properties of the resulting polymer would be influenced by the presence of the 1-(cyclopropylmethyl)pyrazole moiety. The pyrazole ring can participate in hydrogen bonding and metal coordination, potentially leading to materials with interesting self-assembly properties or catalytic activity. The cyclopropylmethyl group may enhance the thermal stability or modify the solubility of the polymer.

| Functional Group Transformation | Polymerization Strategy | Potential Polymer Type |

| Reduction of -NO2 to -NH2 | Polycondensation with diacyl chlorides | Polyamide |

| Reduction of -NO2 to -NH2 | Reaction with a polymer containing reactive esters | Functionalized polymer with pendant pyrazole groups |

| Conversion of -NH2 to a vinyl-containing amide | Radical polymerization | Poly(vinylpyrazole) derivative |

Design of Chemical Probes and Tags

Chemical probes are small molecules used to study and manipulate biological systems, while chemical tags are used for labeling and detection. The design of effective probes and tags requires a scaffold that can be readily modified to incorporate reporter groups (e.g., fluorophores, biotin) and reactive functionalities for target engagement. Pyrazole derivatives have been successfully employed as scaffolds in the development of various chemical probes.

The journey from this compound to a functional chemical probe would again hinge on the versatile chemistry of the nitro group. After its reduction to an amine, the resulting 1-(cyclopropylmethyl)-1H-pyrazol-3-amine provides a convenient attachment point for various molecular components.

For example, the amino group can be acylated with a linker that terminates in a reactive group, such as an N-hydroxysuccinimide (NHS) ester or a maleimide, which can then be used to covalently label proteins or other biomolecules. Alternatively, the amine can be used as a handle to attach a fluorophore, creating a fluorescent probe. The pyrazole core itself can be part of the pharmacophore that interacts with a biological target, with the cyclopropylmethyl group potentially influencing binding affinity and selectivity.

The modular nature of this synthetic approach allows for the creation of a library of chemical probes with diverse properties, starting from a single, readily accessible building block.

| Starting Material | Key Intermediate | Functionalization for Chemical Probes | Example Application |

| This compound | 1-(cyclopropylmethyl)-1H-pyrazol-3-amine | Acylation with a bifunctional linker | Protein labeling |

| This compound | 1-(cyclopropylmethyl)-1H-pyrazol-3-amine | Coupling with a fluorescent dye | Bio-imaging probe |

Biological and Biochemical Investigations of 1 Cyclopropylmethyl 3 Nitro 1h Pyrazole Mechanistic Focus

In Vitro Enzyme Inhibition Studies

Investigation of Lactate Dehydrogenase (LDH) Inhibition Mechanisms (e.g., LDHA, LDHB)